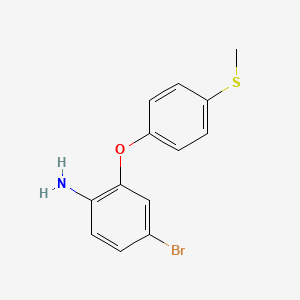
4-Bromo-2-(4-methylsulfanylphenoxy)-phenylamine
Vue d'ensemble
Description
4-Bromo-2-(4-methylsulfanylphenoxy)-phenylamine is a useful research compound. Its molecular formula is C13H12BrNOS and its molecular weight is 310.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-Bromo-2-(4-methylsulfanylphenoxy)-phenylamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the molecular formula . Its structure features a bromine atom and a methylsulfanyl group, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Some proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Modulation : It may act on specific receptors involved in signal transduction pathways, influencing cellular responses.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antiproliferative Effects : Studies show that this compound can inhibit the proliferation of cancer cell lines, including HL-60 cells, which are commonly used in leukemia research.
- Apoptosis Induction : The compound has been linked to the induction of apoptosis in various cell types, suggesting its potential as an anticancer agent.
- Antioxidant Properties : Preliminary data suggest that it may possess antioxidant capabilities, contributing to cellular protection against oxidative stress.
Data Table: Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiproliferative | Inhibition of HL-60 cell proliferation | |
| Apoptosis Induction | Induces apoptotic pathways | |
| Antioxidant Activity | Reduces oxidative stress |
Case Study 1: Antiproliferative Activity
In a study assessing the effects of various compounds on HL-60 cells, this compound was shown to significantly reduce cell viability. The MTT assay indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting effective concentrations for therapeutic applications.
Case Study 2: Mechanism of Apoptosis
Research has demonstrated that treatment with this compound leads to morphological changes characteristic of apoptosis in HL-60 cells. Flow cytometry analysis revealed increased annexin V staining, indicating early apoptotic events. Additionally, Western blot analysis showed activation of caspase pathways, further confirming the compound's role in inducing apoptosis.
Propriétés
IUPAC Name |
4-bromo-2-(4-methylsulfanylphenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNOS/c1-17-11-5-3-10(4-6-11)16-13-8-9(14)2-7-12(13)15/h2-8H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPUBYZZFBGOTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)OC2=C(C=CC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















